2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Overview
Description
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Mode of Action
It is known that pyrido[2,3-d]pyrimidines exhibit a wide range of biological activities . They are involved in various biological processes, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Biochemical Pathways
Compounds of the pyrido[2,3-d]pyrimidine class are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Compounds of the pyrido[2,3-d]pyrimidine class are known to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound may interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting tyrosine kinases and CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, it may alter the expression of genes involved in cell growth and differentiation, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases and CDKs, inhibiting their activity. This binding prevents the phosphorylation of target proteins, which is a critical step in many signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell function, including continued cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to different cellular compartments . The compound’s localization and accumulation can influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit enzymes involved in signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[3,2-d]pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrido[3,2-d]pyrimidine derivatives .
Scientific Research Applications
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are also derived from pyrimidines and have similar synthetic routes and applications.
Uniqueness
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEYVNMAGFIZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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